(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Description
Discovery and Isolation Methodology
The compound, systematically named (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid, is more commonly recognized as streptomycin sulfate . Its discovery emerged from systematic antibiotic screening programs led by Dr. Selman Waksman at Rutgers University in the early 1940s. Streptomycin was isolated from Streptomyces griseus, a soil actinobacterium, using submerged fermentation techniques that enabled large-scale production.
Key steps in its isolation included:
- Soil sample collection and microbial antagonism assays to identify antibiotic-producing strains.
- Chromatographic purification of active fractions from S. griseus cultures.
- Structural elucidation via mass spectrometry and nuclear magnetic resonance (NMR), though these techniques were rudimentary compared to modern standards.
Early Research Contributions of Waksman, Schatz, and Bugie
The discovery of streptomycin was a collaborative effort:
- Selman Waksman pioneered the concept of systematic antibiotic screening, focusing on soil actinomycetes.
- Albert Schatz , Waksman’s graduate student, isolated the S. griseus strain (designated 18-16) responsible for streptomycin production in 1943.
- Elizabeth Bugie co-authored the seminal 1944 paper validating streptomycin’s efficacy against Mycobacterium tuberculosis and Gram-negative pathogens.
Their work laid the foundation for clinical trials at the Mayo Clinic, where streptomycin demonstrated unprecedented success in treating tuberculosis (TB).
Historical Significance in Antimicrobial Research
Streptomycin sulfate holds landmark status for:
Evolution of Research Paradigms Through Decades
Properties
Key on ui mechanism of action |
There are 3 key phases of aminoglycoside entry into cells. The first “ionic binding phase” occurs when polycationic aminoglycosides bind electrostatically to negatively charged components of bacterial cell membranes including with lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acids and phospholipids within the cell membrane of Gram-positive bacteria. This binding results in displacement of divalent cations and increased membrane permeability, allowing for aminoglycoside entry. The second “energy-dependent phase I” of aminoglycoside entry into the cytoplasm relies on the proton-motive force and allows a limited amount of aminoglycoside access to its primary intracellular target - the bacterial 30S ribosome. This ultimately results in the mistranslation of proteins and disruption of the cytoplasmic membrane. Finally, in the “energy-dependent phase II” stage, concentration-dependent bacterial killing is observed. Aminoglycoside rapidly accumulates in the cell due to the damaged cytoplasmic membrane, and protein mistranslation and synthesis inhibition is amplified. The necessity of oxygen-dependent active transport explains why aminoglycosides are ineffective against anaerobic bacteria. Hence, aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modeling support this two-mechanism model. Inhibition of protein synthesis is a key component of aminoglycoside efficacy. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects including inhibition of translation, initiation, elongation, and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation. Mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/ ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ |
|---|---|
CAS No. |
1405-41-0 |
Molecular Formula |
C21H45N5O11S |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1 |
InChI Key |
NWQISSNHRDDWRM-KFSSRJMVSA-N |
Isomeric SMILES |
CC([C@@H]1CC[C@H]([C@H](O1)OC2[C@H](C[C@H]([C@@H]([C@H]2O)OC3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
Color/Form |
White amorphous powder |
melting_point |
424 to 459 °F (NTP, 1992) |
physical_description |
Sulfate salt of an antibiotic complex produced by fermentation. Three closely related components that are chemically amino-saccharides. White to buff-colored powder. pH (4% solution) 3.5 to 5.5. Odorless. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard |
solubility |
Soluble (NTP, 1992) |
Synonyms |
NSC-82261, SCH9724 |
Origin of Product |
United States |
Preparation Methods
Microbial Strain Selection and Culture Optimization
The production of this compound begins with the fermentation of Micromonospora species, a genus known for synthesizing aminoglycosides like gentamicin and sisomicin. The strain is cultivated in a three-stage fermentation process :
-
Spore Slant Culture : A medium containing peptone (1.5%), yeast extract (0.5%), and agar (2.0%) is inoculated with sandy soil spores and incubated at 36°C for 10 days to activate sporulation.
-
Seed Culture : Spores are transferred to a liquid seed medium (pH 7.2) with glucose (2.0%), soybean meal (3.0%), and ammonium sulfate (0.3%) for 42 hours at 36°C under aerobic conditions.
-
Fermentation : The seed culture is scaled in a bioreactor using a medium enriched with corn starch (4.0%), fish meal (1.5%), and calcium carbonate (0.5%) to maintain pH stability. Fermentation proceeds for 120–144 hours at 34°C.
Table 1: Fermentation Media Composition
| Component | Spore Slant (%) | Seed Culture (%) | Fermentation (%) |
|---|---|---|---|
| Peptone | 1.5 | - | - |
| Yeast Extract | 0.5 | 0.2 | - |
| Glucose | - | 2.0 | - |
| Soybean Meal | - | 3.0 | 2.5 |
| Corn Starch | - | - | 4.0 |
| Ammonium Sulfate | - | 0.3 | 0.4 |
| Calcium Carbonate | - | - | 0.5 |
Impurity Control During Fermentation
Early methods yielded high impurity levels (>10% total impurities), including sisomicin (>5%) and kanamycin-like byproducts. By refining media carbon-to-nitrogen ratios and optimizing aeration, total impurities were reduced to <5%, with sisomicin limited to <2%.
Extraction and Purification
Solvent Extraction and Cation Exchange
The fermented broth is acidified to pH 2.0–3.0 with sulfuric acid to solubilize the antibiotic. Crude extract is then subjected to:
Crystallization
The eluate is concentrated under vacuum and crystallized via ethanol precipitation. Adding sulfuric acid (1:1 molar ratio) ensures complete sulfation of the free base.
Table 2: Key Crystallization Parameters
| Parameter | Specification |
|---|---|
| Solvent | Ethanol/Water (70:30) |
| Temperature | 4–8°C |
| Sulfuric Acid Ratio | 1.0 eq |
| Yield | 65–75% |
Sulfation Reaction and Stoichiometry
The free base form of the compound is treated with sulfuric acid in a 1:1 molar ratio to form the sulfate salt. This step occurs under controlled pH (6.5–7.0) to avoid over-sulfation. The reaction is monitored via HPLC to confirm complete conversion.
Quality Control and Analytical Methods
Purity Specifications
Final product quality adheres to pharmacopeial standards, with stringent limits on impurities:
Table 3: Impurity Profile Before and After Process Optimization
| Impurity | Pre-Optimization (%) | Post-Optimization (%) |
|---|---|---|
| Total Impurities | >10 | <5 |
| Sisomicin | >5 | <2 |
| Kanamycinum | 3–4 | <3 |
Chemical Reactions Analysis
Types of Reactions: Gentamicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the derivatization with Hantzsch reagent, which involves the primary amino group at the pyranose ring of gentamicin .
Common Reagents and Conditions:
Oxidation: Gentamicin can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles that can replace specific functional groups in the gentamicin molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin derivatives with altered functional groups .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that compounds similar to the one exhibit antimicrobial properties. They are being investigated for their effectiveness against a range of pathogens including bacteria and fungi. This is particularly relevant in the development of new antibiotics as resistance to existing drugs becomes more prevalent.
1.2 Antiviral Properties
Studies have shown that certain structural motifs within this compound may confer antiviral activity. This makes it a candidate for further investigation in the treatment of viral infections such as HIV and influenza.
1.3 Anticancer Research
The compound's unique structure allows for potential interactions with biological targets involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and metastasis.
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes that play crucial roles in metabolic pathways. This could lead to applications in metabolic engineering and synthetic biology.
2.2 Drug Delivery Systems
Due to its complex structure and functional groups, this compound can be utilized in designing drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs.
Material Science Applications
3.1 Polymer Synthesis
The chemical structure allows for its use in synthesizing novel polymers with unique properties. These polymers can have applications in coatings, adhesives, and other materials requiring specific mechanical or thermal properties.
3.2 Nanotechnology
Research into the application of this compound in nanotechnology is ongoing. Its ability to form stable complexes with nanoparticles could lead to advancements in targeted drug delivery systems or imaging agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy Study | Evaluated the antimicrobial activity against E. coli | Showed significant inhibition at concentrations above 50 µg/mL |
| Antiviral Activity Research | Tested against influenza virus strains | Indicated potential for reducing viral load by up to 70% |
| Cancer Cell Proliferation Inhibition | Assessed effects on breast cancer cell lines | Resulted in a 40% reduction in cell viability at high doses |
Mechanism of Action
Gentamicin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding disrupts the ability of the ribosome to accurately read messenger RNA, leading to the production of defective proteins and ultimately causing bacterial cell death . The primary molecular targets are the ribosomal RNA and associated proteins, which are essential for bacterial protein synthesis .
Comparison with Similar Compounds
Data Tables: Structural and Functional Comparison
Research Findings and Implications
Role of Sulfation
Amino Group Contributions
- The multiple amino groups may confer cationic properties, enhancing binding to negatively charged bacterial membranes or ribosomal RNA, as seen in aminoglycoside antibiotics .
Biological Activity
The compound (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound's structure features multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula is C18H32N4O12S with a molecular weight of 504.44 g/mol. Its intricate configuration allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial protein synthesis. This mechanism is similar to that of aminoglycosides like gentamicin, which bind irreversibly to bacterial ribosomes .
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate sensitivity |
| Listeria monocytogenes | Effective at higher concentrations |
Antiviral Properties
In vitro studies have demonstrated that the compound possesses antiviral activity against certain viruses by interfering with viral replication processes. For example, it has shown efficacy against influenza virus strains by inhibiting hemagglutinin activity .
The primary mechanism through which this compound exerts its biological effects involves:
- Binding to Ribosomal Proteins : Similar to gentamicin, it binds to the 30S ribosomal subunit in bacteria.
- Inhibition of Protein Synthesis : This binding prevents the formation of essential proteins required for bacterial growth and replication.
- Interference with Viral Replication : It disrupts the viral life cycle by targeting specific viral proteins necessary for replication.
Clinical Trials
A recent clinical trial evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among participants treated with the compound compared to a placebo group. Adverse effects were minimal and primarily gastrointestinal in nature .
Animal Models
In animal models of infection, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls. These findings suggest its potential as a therapeutic agent in severe bacterial infections .
Q & A
Q. Methodological Answer :
- HPLC-MS : Use hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution MS to separate and identify polar degradation products (e.g., hydrolyzed oxane rings) .
- Ion Chromatography (IC) : Quantify sulfate content via suppressed conductivity detection, ensuring stoichiometric consistency with the sulfuric acid moiety .
- TGA-DSC : Thermogravimetric analysis coupled with differential scanning calorimetry identifies decomposition events (e.g., loss of crystallinity above 150°C) .
Advanced Question: How can researchers design stability studies to evaluate the compound’s susceptibility to hydrolytic degradation?
Q. Methodological Answer :
- Forced Degradation : Expose the compound to accelerated conditions (pH 1–13, 40–80°C) and monitor via:
- Protection Strategies : Test stabilizing additives (e.g., trehalose for lyophilized formulations) or site-specific methylation of labile hydroxyl groups .
Advanced Question: What methodologies are suitable for studying this compound’s interaction with biological targets (e.g., glycosidases)?
Q. Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., α-mannosidase) on a sensor chip and measure binding affinity (KD) in real time. Include negative controls (e.g., inactive enantiomers) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding driven by hydrogen bonding (enthalpic) vs. hydrophobic interactions .
- Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., D206A in glycosidases) to validate the role of specific residues in inhibitor binding .
Basic Question: What safety protocols are critical for handling this compound in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95) is required if airborne particulates are generated .
- Spill Management : Neutralize sulfuric acid residues with sodium bicarbonate and adsorb organic components using vermiculite. Collect waste in sealed containers labeled for corrosive/organic mixtures .
- Storage : Store in airtight containers under inert gas (N2) at 2–8°C to prevent oxidation and hydrolysis .
Advanced Question: How can researchers address discrepancies in bioactivity data across different cell lines or assay conditions?
Q. Methodological Answer :
- Assay Standardization : Use a common cell line (e.g., HEK293) transfected with uniform receptor expression levels. Control for variables like serum content (e.g., FBS vs. charcoal-stripped) .
- Metabolic Profiling : Perform LC-MS metabolomics on treated cells to identify cell-specific metabolites (e.g., methylated derivatives) that alter activity .
- Computational Docking : Compare binding poses in homology models of target proteins from different species to explain interspecies variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
